molecular formula C12H9ClN4S B2771166 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 339106-37-5

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2771166
CAS No.: 339106-37-5
M. Wt: 276.74
InChI Key: PAUSZJPTXYXVQA-UHFFFAOYSA-N
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Description

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-amino-5-mercapto-1-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSZJPTXYXVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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